molecular formula C11H15BrN2S B2443869 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide CAS No. 135276-86-7

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide

Cat. No.: B2443869
CAS No.: 135276-86-7
M. Wt: 287.22
InChI Key: IEBDLQOJPGGDBZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyrimidine ring substituted with a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide typically involves the reaction of benzyl mercaptan with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a one-pot, two-step synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of water as a reaction medium, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydrogen atoms on the tetrahydropyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the tetrahydropyrimidine ring .

Scientific Research Applications

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The benzylsulfanyl group plays a crucial role in its activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzenecarboxylic acid
  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)benzylideneimidazolone

Uniqueness

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide is unique due to its tetrahydropyrimidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBDLQOJPGGDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCC2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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